![molecular formula C23H29NO4 B5178778 ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate, also known as EBPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBPMC is a piperidine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is not well understood. However, it has been suggested that ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate exerts its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been shown to interact with various receptors such as the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of stress hormones such as cortisol. Additionally, ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent pharmacological effects in animal models, making it a promising candidate for further research. However, there are also some limitations associated with its use. For example, the exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is not well understood, making it difficult to interpret the results of experiments. Additionally, the potential side effects of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate are not well known, making it important to exercise caution when using it in experiments.
Future Directions
There are several future directions for research on ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate. One area of interest is its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antidepressant or anxiolytic agent. Additionally, further research is needed to elucidate the exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate and to identify any potential side effects associated with its use.
Conclusion:
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit potent pharmacological effects in animal models and has potential therapeutic effects in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.
Synthesis Methods
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with piperidine and ethyl chloroformate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-13-24(14-12-20)16-19-9-10-21(22(15-19)26-2)28-17-18-7-5-4-6-8-18/h4-10,15,20H,3,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNBHXLKLJTUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.